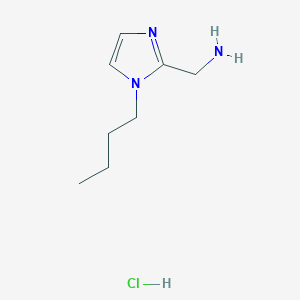![molecular formula C6H11BrClN3 B7812673 [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B7812673.png)
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromo-substituted pyrazole ring, a methyl group, and a methylamine moiety, making it a versatile intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride typically involves the following steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: : This can be achieved by reacting 1-methyl-1H-pyrazole with bromine in the presence of a suitable catalyst.
Methylation: : The bromo-substituted pyrazole is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group.
Amination: : The resulting compound undergoes amination with methylamine to form the desired product.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the bromo group or other functional groups present.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Oxidation: : Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: : Formation of bromo-substituted pyrazoles with reduced functional groups.
Substitution: : Introduction of various functional groups at the bromo position, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride has several applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: : The compound and its derivatives are studied for their biological activities, including potential antimicrobial and antiparasitic properties.
Medicine: : Pyrazole derivatives are explored for their pharmacological effects, such as antileishmanial and antimalarial activities.
Industry: : The compound is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The bromo-substituted pyrazole ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: : Lacks the methylamine moiety.
1-Methyl-1H-pyrazole: : Does not have the bromo-substituted pyrazole ring.
Methylamine hydrochloride: : Does not contain the pyrazole ring.
The uniqueness of this compound lies in its combination of the bromo-substituted pyrazole ring and the methylamine group, which provides it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-8-4-6-5(7)3-9-10(6)2;/h3,8H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLKGZLEQSICTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid](/img/structure/B7812597.png)









![N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812693.png)

